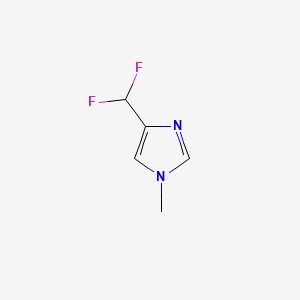

4-(difluoromethyl)-1-methyl-1H-imidazole

Beschreibung

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 4-(difluoromethyl)-1-methyl-1H-imidazole follows International Union of Pure and Applied Chemistry conventions, clearly indicating the substitution pattern on the parent imidazole ring system. The compound possesses the molecular formula C₅H₆F₂N₂ with a molecular weight of 132.11 daltons, reflecting the incorporation of two fluorine atoms within the difluoromethyl group and one methyl group attached to the nitrogen atom. The Chemical Abstracts Service has assigned this compound the registry number 196304-05-9, providing a unique identifier that facilitates database searches and regulatory documentation. The molecular structure can be represented through multiple chemical notation systems, including the Simplified Molecular Input Line Entry System notation FC(C1=CN(C)C=N1)F and the International Chemical Identifier 1S/C5H6F2N2/c1-9-2-4(5(6)7)8-3-9/h2-3,5H,1H3.

The structural characteristics of 4-(difluoromethyl)-1-methyl-1H-imidazole reveal a planar five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, consistent with the general imidazole framework. The difluoromethyl substituent at position 4 introduces significant electronegativity and steric bulk, while the methyl group at nitrogen-1 provides asymmetry to the molecule and eliminates the tautomeric behavior typical of unsubstituted imidazoles. Computational analysis indicates that the compound exhibits specific physicochemical properties, including a topological polar surface area of 17.8 square angstroms and a calculated partition coefficient (XLogP3) of 0.7, suggesting moderate lipophilicity. The presence of three hydrogen bond acceptor atoms and zero hydrogen bond donor atoms reflects the impact of methylation at the nitrogen position, which eliminates the ability of the imidazole ring to serve as a hydrogen bond donor.

The exact mass of 4-(difluoromethyl)-1-methyl-1H-imidazole has been determined to be 132.05 daltons, providing precise molecular weight information essential for mass spectrometric analysis and compound identification. The molecular complexity, calculated at 97 units, indicates a moderately complex structure relative to simple heterocycles, primarily due to the presence of the difluoromethyl group and the specific substitution pattern. The compound contains nine heavy atoms and exhibits one rotatable bond, corresponding to the rotation around the carbon-carbon bond connecting the difluoromethyl group to the imidazole ring. These structural parameters collectively define the three-dimensional architecture of the molecule and influence its chemical reactivity and biological activity profiles.

Eigenschaften

CAS-Nummer |

196304-05-9 |

|---|---|

Molekularformel |

C5H6F2N2 |

Molekulargewicht |

132.114 |

IUPAC-Name |

4-(difluoromethyl)-1-methylimidazole |

InChI |

InChI=1S/C5H6F2N2/c1-9-2-4(5(6)7)8-3-9/h2-3,5H,1H3 |

InChI-Schlüssel |

QYVLWABSENZALX-UHFFFAOYSA-N |

SMILES |

CN1C=C(N=C1)C(F)F |

Synonyme |

1H-Imidazole,4-(difluoromethyl)-1-methyl-(9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-(difluoromethyl)-1-methyl-1H-imidazole with structurally related imidazole derivatives:

Physicochemical Properties

- Melting Points : Fluorinated imidazoles generally exhibit higher melting points due to increased polarity (e.g., 157–158°C for methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate ).

- Solubility : The difluoromethyl group enhances lipophilicity compared to hydroxyl or methyl substituents, improving membrane permeability .

Fluorine-Specific Advantages

Q & A

Q. Why do some studies report conflicting bioactivity results for 4-(difluoromethyl)-1-methyl-1H-imidazole derivatives?

- Methodological Answer :

- Purity issues : HPLC-MS validation (≥95% purity) to exclude byproducts.

- Assay variability : Standardize protocols (e.g., fixed cell lines, serum-free conditions).

- Solubility effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.